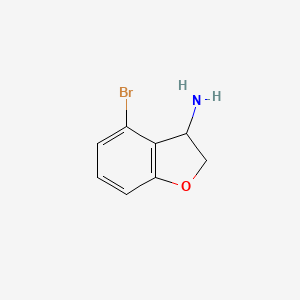

4-Bromo-2,3-dihydro-benzofuran-3-ylamine

Description

Contextualization within Benzofuran (B130515) and Dihydrobenzofuran Chemistry

Benzofuran and its reduced form, 2,3-dihydrobenzofuran (B1216630), are privileged scaffolds in medicinal chemistry and materials science. nih.govacs.org These core structures are present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net The dihydrobenzofuran moiety, in particular, serves as a conformationally restricted bioisostere for other aromatic systems, a feature that is highly valuable in drug design. acs.org

The synthesis of the 2,3-dihydrobenzofuran skeleton is a well-explored area of organic chemistry, with numerous methods developed for its construction. nih.govnih.govorganic-chemistry.org These strategies often involve intramolecular cyclization reactions, transition-metal-catalyzed processes, and, more recently, metal-free and photocatalytic approaches. nih.govnih.gov The development of methods to create substituted versions of this scaffold, such as 4-Bromo-2,3-dihydro-benzofuran-3-ylamine, is driven by the need to generate novel chemical diversity for various applications. acs.org The placement of substituents on the bicyclic framework is crucial, as it directly influences the molecule's three-dimensional shape, electronic properties, and biological interactions.

Strategic Importance of the Amine Functionality in Synthetic Transformations

The primary amine group (-NH₂) at the C-3 position of the dihydrobenzofuran ring is of paramount strategic importance. Amines are a cornerstone functional group in organic synthesis, primarily due to their nucleophilicity and basicity. sigmaaldrich.com This allows the amine in 4-Bromo-2,3-dihydro-benzofuran-3-ylamine to serve as a versatile handle for a wide range of synthetic transformations.

Key reactions involving the amine functionality include:

Acylation and Sulfonylation: Reaction with acyl chlorides, acid anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. These reactions are fundamental for building more complex molecular architectures.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones to form imines, which can be subsequently reduced to secondary or tertiary amines.

Participation in Coupling Reactions: Serving as a nucleophile in various carbon-nitrogen bond-forming reactions.

The ability to easily derivatize the amine group makes this compound an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs. acs.org Furthermore, the amine can be protonated to form an ammonium (B1175870) salt, such as a hydrochloride salt, which often improves a compound's solubility in aqueous media and enhances its crystalline nature. sigmaaldrich.com

Significance of Halogenation (Bromine) in Chemical Transformations and Derivatization

The bromine atom at the C-4 position of the benzene (B151609) ring is another critical feature that defines the synthetic utility of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine. Halogenation of aromatic and heterocyclic scaffolds is a key strategy in modern medicinal chemistry and synthetic methodology. researchgate.netresearchgate.netnih.gov

The bromine atom serves several key purposes:

A Handle for Cross-Coupling Reactions: It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide variety of substituents (aryl, alkyl, amino groups, etc.) at the C-4 position, providing a powerful tool for structure-activity relationship (SAR) studies. researchgate.netsigmaaldrich.com

Modulation of Physicochemical Properties: The presence of the bulky and electronegative bromine atom can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. researchgate.net Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can also play a crucial role in molecular recognition at a receptor's active site.

Directing Group in Electrophilic Aromatic Substitution: The bromo group can influence the regioselectivity of further electrophilic substitution reactions on the aromatic ring.

The combination of the amine and bromo functionalities on a rigid dihydrobenzofuran scaffold provides two orthogonal points for chemical modification, making it a highly valuable and versatile intermediate.

Overview of Advanced Research Trajectories for 4-Bromo-2,3-dihydro-benzofuran-3-ylamine as a Synthetic Scaffold

While specific research focused exclusively on 4-Bromo-2,3-dihydro-benzofuran-3-ylamine is still emerging, its structural features suggest clear trajectories for its use as a synthetic scaffold. Its potential lies in its role as a key intermediate for the generation of diverse chemical libraries aimed at discovering new bioactive agents. acs.orgrsc.org

Advanced research directions include:

Fragment-Based Drug Discovery (FBDD): The compound can be used as a starting fragment to be elaborated into more potent and selective drug candidates. The dihydrobenzofuran core provides a rigid anchor, while the amine and bromo groups offer vectors for growing the molecule to probe the binding pockets of biological targets like kinases or GPCRs.

Diversity-Oriented Synthesis (DOS): The dual reactivity of the amine and bromo groups allows for the rapid generation of a wide range of structurally diverse molecules. For instance, the amine can be acylated with a library of carboxylic acids, while the bromo group can be subjected to a library of boronic acids in a Suzuki coupling, leading to a large matrix of final products from a single starting scaffold. acs.org

Synthesis of Complex Heterocycles: The functional groups can be used to construct additional fused ring systems, leading to novel polycyclic scaffolds with unique three-dimensional topographies.

The commercial availability of specific enantiomers, such as (3R)-4-Bromo-2,3-dihydro-benzofuran-3-ylamine, is particularly significant. sigmaaldrich.comjwpharmlab.comachemblock.com This allows for stereocontrolled synthesis, which is critical in modern pharmaceutical development, as different enantiomers of a chiral drug can have vastly different biological activities and safety profiles.

Compound Data Tables

Physicochemical Properties of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈BrNO | achemblock.com |

| Molecular Weight | 214.06 g/mol | achemblock.com |

| IUPAC Name | (3S)-4-bromo-2,3-dihydrobenzofuran-3-amine | achemblock.com |

| CAS Number | 1213356-59-2 | achemblock.com |

Physicochemical Properties of (3R)-4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉BrClNO | jwpharmlab.com |

| Molecular Weight | 250.52 g/mol | jwpharmlab.com |

| IUPAC Name | (R)-4-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | sigmaaldrich.com |

| CAS Number | 3026596-64-2 | jwpharmlab.com |

| Physical Form | White Solid | sigmaaldrich.com |

| Purity | 96% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-3,6H,4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWXLXRSLLDBEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC=C2Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,3 Dihydro Benzofuran 3 Ylamine and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Dihydrobenzofuran Core

A retrosynthetic analysis of the target molecule, 4-Bromo-2,3-dihydro-benzofuran-3-ylamine, suggests several logical disconnections. The primary strategic bonds to consider for disconnection are the C-N bond of the amine, the C-Br bond on the aromatic ring, and the bonds forming the dihydrofuran ring itself (the C2-C3 bond and the O-C2 bond).

A common strategy involves disconnecting the C-3 amine and the C-4 bromine first, leading back to a 2,3-dihydrobenzofuran (B1216630) precursor. The dihydrobenzofuran core itself can be disconnected in several ways. The most classical approach is breaking the O-C2 ether bond, which typically points to an intramolecular Williamson ether synthesis from a substituted 2-halophenol derivative. ucl.ac.uk Another powerful disconnection is at the aryl-O bond, suggesting a transition-metal-catalyzed cross-coupling reaction. ucl.ac.uk More advanced strategies might involve breaking the C2-C3 bond, pointing towards cyclization of carboxyenones or other related precursors. ucl.ac.uk

Ultimately, these disconnections lead back to simpler, commercially available starting materials such as substituted phenols or salicylaldehydes. The choice of a specific retrosynthetic route depends on the desired stereochemistry and the compatibility of functional groups in the synthetic sequence. A visible-light-driven iron-catalyzed decarboxylative cyclization represents a modern approach, starting from 2-carboxymethoxybenzaldehydes and aryl amines to construct the 3-amino-2,3-dihydrobenzofuran skeleton directly. researchgate.net

Approaches to the 2,3-Dihydrobenzofuran Core Construction

The 2,3-dihydrobenzofuran (DHB) skeleton is a prevalent motif in many bioactive natural products and synthetic compounds, leading to the development of numerous synthetic strategies for its construction. ucl.ac.uk

The formation of the dihydrobenzofuran ring is the cornerstone of the synthesis. A variety of cyclization reactions have been developed, often utilizing transition metal catalysis or organocatalysis.

Intramolecular Cyclization: A fundamental approach is the intramolecular alkylation of a phenol (B47542) (O-alkyl bond formation). ucl.ac.uk Another method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, which generates an o-quinone methide intermediate that undergoes intramolecular cyclization. organic-chemistry.org

Metal-Catalyzed Cyclizations: Transition metals play a crucial role in modern synthetic methods. Palladium-catalyzed reactions, such as the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, provide chiral substituted 2,3-dihydrobenzofurans with excellent control. organic-chemistry.org Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation with 1,3-dienes also yields the DHB core. organic-chemistry.org Copper or silver-catalyzed three-component coupling of salicylaldehydes, alkynes, and piperidine (B6355638) can produce 3-amino DHBs. ucl.ac.uk

[4+1] Cycloadditions: A novel approach involves the [4+1] cycloaddition of in situ generated ortho-quinone methides (o-QMs) with isocyanides, mediated by Sc(OTf)₃, to form 2-aminobenzofurans. nih.gov While this yields the aromatic benzofuran (B130515), related strategies are used for the dihydro- variant. nih.gov A phosphorus(III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides also provides 2,3-dihydrobenzofurans. organic-chemistry.org

Below is a table summarizing various catalytic systems for dihydrobenzofuran core synthesis.

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| Pd/TY-Phos | o-bromophenols, 1,3-dienes | Chiral substituted DHBs | organic-chemistry.org |

| Rh(III) | N-phenoxyacetamides, 1,3-dienes | Substituted DHBs | organic-chemistry.org |

| Copper/Silver | Salicylaldehydes, alkynes, piperidine | 3-Amino DHBs | ucl.ac.uk |

| Sc(OTf)₃ | o-hydroxybenzhydryl alcohol, isocyanides | 2-Aminobenzofurans | nih.gov |

| Bifunctional aminoboronic acid | α,β-unsaturated carboxylic acids | Chiral DHBs | organic-chemistry.org |

Regioselective bromination of the benzofuran ring system is critical for the synthesis of the target compound. The C-4 position is not the most electronically activated position for electrophilic aromatic substitution, which typically favors the C-5 and C-7 positions. Therefore, directed or specific bromination strategies are often required.

One common method for bromination is the use of N-bromosuccinimide (NBS). For instance, dibenzo[b,d]furan-3-amine can be brominated using NBS in chloroform (B151607) to yield the 2-bromo derivative, demonstrating the utility of NBS for brominating furan-containing aromatic systems. chemicalbook.com A similar strategy could be adapted for the 2,3-dihydrobenzofuran core.

Another approach is to start with a precursor that already contains the bromine atom in the correct position, such as 2-bromo-6-fluorophenol (B1273061) or a related substituted phenol. The cyclization reaction is then performed on this pre-functionalized substrate. This avoids potential issues with regioselectivity and harsh bromination conditions later in the synthesis. Late-stage C-H functionalization is an emerging powerful tool. sdu.edu.cnnih.gov While direct C-H bromination at the C-4 position of a dihydrobenzofuran is challenging, iron-catalyzed site-selective benzylic C-H bromination has been developed, highlighting the potential for catalytic solutions in selective halogenation. sdu.edu.cn

Introducing the amine functionality at the C-3 position can be achieved through several synthetic routes.

From a C-3 Ketone: A common precursor is a 2,3-dihydrobenzofuran-3-one. This ketone can be converted to an oxime, which is then reduced to the primary amine. Alternatively, reductive amination of the ketone can directly install the amine group.

Multi-component Reactions: As mentioned previously, a copper or silver-catalyzed three-component reaction of salicylaldehydes, alkynes, and an amine can directly yield 3-amino-2,3-dihydrobenzofurans. ucl.ac.uk

Phosphine-Catalyzed Reactions: The reaction of iminophenols with carbonates in the presence of a phosphine (B1218219) catalyst can give 3-amino DHBs with moderate to high stereoselectivity. ucl.ac.uk

Decarboxylative Cyclization: A novel visible-light-driven, iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes with aryl amines provides a direct one-pot synthesis of various substituted 3-amino-2,3-dihydrobenzofuran derivatives. researchgate.net

Stereoselective Synthesis of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine

Controlling the stereochemistry at the C-3 position is a significant challenge. The development of stereoselective methods, particularly asymmetric catalytic approaches, is crucial for accessing enantiomerically pure forms of the target compound, such as (3S)-4-bromo-2,3-dihydrobenzofuran-3-amine and its (3R)-enantiomer. achemblock.comsigmaaldrich.com

Asymmetric catalysis offers the most elegant and efficient route to enantiomerically enriched 2,3-dihydrobenzofurans. Several catalytic systems have been reported to effectively control the stereocenter at the C-3 position.

Copper/BOX Catalysis: Wang and colleagues developed a method using a copper/BOX complex to catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates. This approach yields enantiomerically enriched 2,3-dihydrobenzofurans with excellent enantioselectivity (88–97% ee). mdpi.com

Palladium/Chiral Ligand Catalysis: A highly enantioselective palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides optically active 2,3-dihydrobenzofurans. organic-chemistry.org Another example is the Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which also provides high enantiocontrol. organic-chemistry.org

Organocatalysis: A bifunctional aminoboronic acid can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford chiral heterocycles with high enantiomeric excess (up to 96% ee). organic-chemistry.org

Domino Annulation with Chiral Auxiliaries: A strategy for preparing functionalized 2,3-dihydrobenzofuran derivatives involves the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates, which proceeds with impressive diastereoselectivity. rsc.orgresearchgate.net

The following table summarizes key asymmetric catalytic methods relevant to the C-3 stereocenter.

| Catalytic System | Reaction Type | Key Features | Enantioselectivity (ee) | Reference |

| Copper/BOX complex | Reaction of 2-imino-phenols with aryl diazoacetates | Broad functional group tolerance, single diastereoisomer | 88–97% | mdpi.com |

| Pd/TY-Phos | Heck/Tsuji-Trost reaction | Excellent regio- and enantiocontrol, scalable | High | organic-chemistry.org |

| Bifunctional aminoboronic acid | Intramolecular oxa-Michael addition | Catalyzes reaction of α,β-unsaturated carboxylic acids | Up to 96% | organic-chemistry.org |

| Cs₂CO₃ / Chiral N-phosphonyl imines | Domino annulation with bromo malonates | High diastereoselectivity, uses chiral starting material | High d.r. | rsc.org |

Chiral Auxiliary-Mediated and Substrate-Controlled Synthesis

The asymmetric synthesis of 4-bromo-2,3-dihydro-benzofuran-3-ylamine, a molecule with a critical stereocenter at the C3 position, often relies on the temporary incorporation of a chiral auxiliary. This strategy introduces a chiral element that directs the stereochemical outcome of subsequent reactions, leading to the preferential formation of one enantiomer over the other.

Chiral auxiliaries are stereogenic groups that are covalently attached to the substrate. wikipedia.org After inducing asymmetry in the molecule, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org Common examples of chiral auxiliaries used in the synthesis of chiral amines include oxazolidinones, camphorsultam, pseudoephedrine, and tert-butanesulfinamide (tBS). wikipedia.orgnih.gov

For the synthesis of primary chiral amines like 4-bromo-2,3-dihydro-benzofuran-3-ylamine, tert-butanesulfinamide (tBS) is a particularly effective chiral auxiliary. wikipedia.orgnih.gov A general and plausible synthetic approach would involve the following key steps:

Synthesis of the Ketone Precursor : The synthesis begins with the preparation of the corresponding prochiral ketone, 4-bromo-2,3-dihydrobenzofuran-3-one.

Condensation with Chiral Auxiliary : The ketone is then condensed with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form an N-tert-butanesulfinyl ketimine intermediate.

Diastereoselective Reduction : The crucial stereocenter is established by the diastereoselective reduction of the C=N bond of the ketimine. This reduction is typically achieved using a hydride source like sodium borohydride (B1222165) (NaBH₄). The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face and thereby controlling the stereochemistry of the newly formed amine.

Auxiliary Cleavage : The final step involves the removal of the chiral auxiliary, usually by acidic hydrolysis, to yield the desired enantiomerically enriched primary amine, 4-bromo-2,3-dihydro-benzofuran-3-ylamine. researchgate.net

This method provides a reliable pathway to access specific stereoisomers of the target compound with high diastereoselectivity. nih.gov

Below is a table outlining the proposed reaction sequence using a chiral auxiliary.

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | 4-bromo-2,3-dihydrobenzofuran-3-one | (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | N-tert-butanesulfinyl imine | Formation of chiral intermediate |

| 2 | N-tert-butanesulfinyl imine | NaBH₄ | N-tert-butanesulfinyl-4-bromo-2,3-dihydro-benzofuran-3-ylamine | Diastereoselective reduction to establish the stereocenter |

| 3 | N-tert-butanesulfinyl-4-bromo-2,3-dihydro-benzofuran-3-ylamine | HCl in a protic solvent | (R)- or (S)-4-bromo-2,3-dihydro-benzofuran-3-ylamine | Removal of the chiral auxiliary to yield the final product |

Advanced Purification Techniques in Synthetic Research

When a synthesis does not produce a single enantiomer, or for analytical verification of enantiomeric purity, advanced purification techniques are required. Chiral separation is a significant challenge that has been addressed by the development of several sophisticated chromatographic methods. rotachrom.com

High-Performance Liquid Chromatography (HPLC) remains a primary technique for chiral separations in both academic and industrial research. rotachrom.com This method utilizes a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The separation occurs as the two enantiomers of the analyte pass through the column and interact differently with the CSP, leading to different retention times. While highly precise, HPLC can be costly due to specialized columns and the use of high-purity solvents. rotachrom.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and more sustainable alternative to HPLC. rotachrom.com SFC uses supercritical CO₂ as the main component of the mobile phase, which significantly reduces the consumption of organic solvents. This technique is compatible with the chiral stationary phases used in HPLC and is particularly effective for moderately polar compounds. Though the initial equipment investment is higher than for HPLC, the lower operational costs make it attractive for large-scale purifications. rotachrom.com

Centrifugal Partition Chromatography (CPC) , a form of liquid-liquid chromatography, offers distinct advantages for preparative-scale separations. rotachrom.com CPC operates without a solid support, instead partitioning solutes between two immiscible liquid phases. Chiral selectors can be dissolved in either the mobile or stationary phase, allowing for flexible and cost-effective large-scale enantioseparation. rotachrom.com

The selection of a purification technique depends on the scale of the separation, the properties of the compound, and cost considerations.

The table below provides a comparison of these advanced purification techniques.

| Technique | Principle | Mobile Phase | Key Advantages | Limitations |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Organic Solvents / Water | High precision and versatility | High cost of chiral columns and solvents; limited scalability |

| Chiral SFC | Differential interaction with a CSP | Supercritical CO₂ with co-solvents | Reduced organic solvent use; lower operational costs; faster separations | Higher initial equipment cost; solubility issues for highly polar compounds |

| Chiral CPC | Partitioning between two immiscible liquid phases with a chiral selector | Two immiscible liquids | No solid support; cost-effective; highly scalable | Selector must be soluble in one phase; can be less efficient than HPLC/SFC |

Reactivity and Mechanistic Investigations of 4 Bromo 2,3 Dihydro Benzofuran 3 Ylamine

Transformations Involving the Amine Functionality

The primary amine group in 4-Bromo-2,3-dihydro-benzofuran-3-ylamine serves as a versatile nucleophile and a precursor for the construction of various nitrogen-containing functional groups and heterocyclic systems.

The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to reactions with electrophiles, such as alkyl halides and acylating agents.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through nucleophilic substitution reactions. While specific literature on the N-alkylation of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine is not prevalent, the reaction is expected to proceed via a standard SN2 mechanism with primary and some secondary alkyl halides. The general transformation is depicted below:

Reaction Scheme:

4-Bromo-2,3-dihydro-benzofuran-3-ylamine + R-X → N-Alkyl-4-bromo-2,3-dihydro-benzofuran-3-ylamine + HX (where R is an alkyl group and X is a halide)

Factors such as the steric hindrance of both the amine and the alkyl halide, as well as the reaction conditions (solvent, temperature, and base), would influence the rate and yield of mono- versus di-alkylation. The use of a non-nucleophilic base is often employed to neutralize the hydrogen halide byproduct.

N-Acylation: The amine functionality readily undergoes acylation with acyl halides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. nih.gov

Reaction Scheme:

4-Bromo-2,3-dihydro-benzofuran-3-ylamine + RCOCl → N-Acyl-4-bromo-2,3-dihydro-benzofuran-3-ylamine + HCl (where R is an alkyl or aryl group)

The resulting amide derivatives are generally stable compounds and the electronic properties of the acyl group can significantly modify the chemical behavior of the parent molecule.

Table 1: Representative N-Functionalization Reactions

| Reaction Type | Electrophile | Product Class |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| N-Acylation | Acyl Halide | Amide |

Reactions at the Bromine Substituent

The bromine atom at the 4-position of the benzofuran (B130515) ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions and halogen-metal exchange.

Aryl bromides are common substrates for a variety of palladium-catalyzed cross-coupling reactions that form the cornerstone of modern organic synthesis. libretexts.orgmdpi.comwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This methodology is widely used for the formation of biaryl compounds. nih.gov

Catalytic Cycle: The generally accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comrug.nl

Mechanism: The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to release the product, and reductive elimination of H-X with the base to regenerate the catalyst. nih.gov

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its high functional group tolerance. researchgate.netnih.gov

Process: The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions at the Bromine Substituent

| Reaction Name | Coupling Partner | Product Type | Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | Biaryl | Palladium/Base |

| Heck | Alkene | Substituted Alkene | Palladium/Base |

| Negishi | Organozinc Reagent | Alkylated/Arylated Arene | Palladium or Nickel |

The bromine atom can be exchanged with a metal, typically lithium, through reaction with an organolithium reagent such as n-butyllithium or t-butyllithium. This halogen-metal exchange generates a highly reactive aryllithium species. nih.gov

Reaction Scheme:

4-Bromo-2,3-dihydro-benzofuran-3-ylamine + R-Li → 4-Lithio-2,3-dihydro-benzofuran-3-ylamine + R-Br

The resulting aryllithium intermediate is a potent nucleophile and can be "trapped" by a wide range of electrophiles, allowing for the introduction of various functional groups at the 4-position. This two-step sequence provides a powerful method for the functionalization of the aromatic ring. It is important to note that the presence of the acidic amine proton would require the use of at least two equivalents of the organolithium reagent, with the first equivalent deprotonating the amine.

Reactions of the Dihydrobenzofuran Ring System and its Carbon Skeleton

The dihydrobenzofuran ring system itself can undergo certain transformations, although it is generally more stable than the furan ring due to its reduced aromaticity. Reactions can include dearomatization-cycloaddition sequences or skeletal rearrangements under specific conditions. nih.gov For instance, dearomative (3 + 2) cycloaddition reactions of related 2-nitrobenzofurans have been reported to construct polycyclic frameworks. researchgate.net While specific examples involving 4-Bromo-2,3-dihydro-benzofuran-3-ylamine are not documented, the potential for such transformations exists, particularly with appropriate activation.

Skeletal rearrangements of the dihydrobenzofuran core are less common but can be induced under thermal or catalytic conditions, potentially leading to the formation of isomeric heterocyclic systems. nih.govnih.gov Such rearrangements often proceed through cationic intermediates and can be influenced by the substitution pattern on the ring.

Ring-Opening and Rearrangement Reactions

While specific studies on the ring-opening and rearrangement reactions of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine are not extensively documented, the reactivity of the dihydrobenzofuran scaffold suggests potential pathways. The inherent strain in the five-membered dihydrofuran ring, coupled with the electronic effects of the substituents, can facilitate ring-opening under certain conditions.

For instance, acid-catalyzed ring-opening of dihydrobenzofuran derivatives can occur, often initiated by protonation of the furan oxygen. This can lead to the formation of a carbocation intermediate, which can then be trapped by nucleophiles or undergo further rearrangement. In the case of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine, the presence of the amine group could influence this process, potentially through participation as an internal nucleophile or by altering the electronic properties of the ring system.

Rearrangement reactions of related 3-amino-2,3-dihydrobenzofuran structures have been explored, often involving the amino group in intramolecular transformations. For example, microwave-assisted synthesis of 3-amino-2,3-dihydrobenzofuran derivatives from epoxyalcohols proceeds via a one-pot, acid-catalyzed epoxide opening with amines, followed by an intramolecular nucleophilic aromatic substitution nih.gov. This highlights the potential for the amino group to participate in ring-forming and rearranging cascades. While not a direct rearrangement of the dihydrobenzofuran core itself, it demonstrates the reactive interplay of substituents that could lead to skeletal reorganization under specific conditions.

General rearrangement reactions in organic chemistry, such as the Beckmann or Curtius rearrangements, could theoretically be applied to derivatives of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine to induce significant structural changes, although specific examples in the literature are scarce youtube.comresearchgate.netnih.gov.

Further Electrophilic or Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine is activated towards electrophilic aromatic substitution by the electron-donating ether oxygen of the dihydrofuran ring. However, the presence of the bromine atom, an ortho-, para-directing deactivator, and the protonated amino group (under acidic conditions), a meta-directing deactivator, complicates the prediction of substitution patterns.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on benzofuran and its derivatives is well-established researchgate.netrsc.org. The position of further electrophilic attack on the benzene ring of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine will be directed by the combined electronic effects of the existing substituents. The ether oxygen strongly activates the ortho and para positions relative to it (positions 5 and 7). The bromine at position 4 will also direct incoming electrophiles to its ortho and para positions (positions 5 and 7, as position 3 is on the dihydrofuran ring). Therefore, positions 5 and 7 are the most likely sites for electrophilic attack. The relative directing ability of the ether oxygen versus the bromine would likely favor substitution at position 7 due to steric hindrance from the bromine at position 4.

Common electrophilic substitution reactions that could be envisaged include nitration, halogenation, Friedel-Crafts acylation, and alkylation. The conditions for these reactions would need to be carefully controlled to avoid side reactions involving the amino group or the dihydrofuran ring.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the benzene ring of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine is less likely to occur directly on the bromo-substituted carbon. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate youtube.comyoutube.comnih.gov. In this molecule, the ether oxygen is an electron-donating group, which would destabilize such an intermediate.

However, under forcing conditions or with very strong nucleophiles, substitution might be possible. Alternatively, the bromine atom could potentially be replaced via transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms than traditional SNAr.

Mechanistic Elucidation of Key Transformations

The mechanistic understanding of reactions involving 4-Bromo-2,3-dihydro-benzofuran-3-ylamine is largely inferred from studies of related dihydrobenzofuran systems and general principles of organic reaction mechanisms.

Kinetic Studies of Reaction Pathways

For electrophilic aromatic substitution on the benzene moiety, kinetic studies would likely reveal the relative rates of substitution at different positions, providing quantitative data on the directing effects of the bromo and dihydrofuran substituents.

Radical and Ionic Intermediate Studies

Ionic Intermediates:

Many of the potential reactions of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine are expected to proceed through ionic intermediates. As discussed, acid-catalyzed ring-opening would likely involve an oxonium ion and subsequent carbocation intermediates. The stability of these carbocations would be influenced by the electronic properties of the substituents on the aromatic ring.

In electrophilic aromatic substitution, the key intermediate is the arenium ion (or sigma complex), a carbocation stabilized by resonance stackexchange.comechemi.com. The relative stability of the arenium ions formed by attack at different positions on the benzene ring determines the regioselectivity of the reaction. For 4-Bromo-2,3-dihydro-benzofuran-3-ylamine, theoretical calculations could be employed to model the energies of the possible arenium ion intermediates and thus predict the most favorable substitution pattern.

Radical Intermediates:

Radical intermediates could be involved in certain transformations of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine, particularly under photochemical or radical-initiating conditions. For instance, radical cyclization is a known method for the synthesis of dihydrobenzofurans, often involving the formation of an aryl radical that attacks a tethered double bond researchgate.net. While this is a synthetic route, it highlights the possibility of generating and manipulating radical species within this heterocyclic system.

The bromine atom on the aromatic ring could also participate in radical reactions. For example, homolytic cleavage of the C-Br bond could be induced under specific conditions, leading to an aryl radical. This radical could then undergo various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. The synthesis of dihydrobenzofuran neolignans through oxidative coupling of phenylpropanoids is proposed to proceed via phenoxy radical intermediates scielo.br.

Derivatization Strategies and Structure Reactivity/selectivity Correlations of 4 Bromo 2,3 Dihydro Benzofuran 3 Ylamine Derivatives

Synthesis of Substituted N-Derivatives

The primary amine at the C-3 position is a key functional group for introducing a wide array of substituents. Common strategies include acylation, alkylation, and more sophisticated cross-coupling reactions.

One of the most powerful methods for the synthesis of N-aryl derivatives is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between the amine of the benzofuran (B130515) scaffold and various aryl halides. wikipedia.orgnih.gov The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. semanticscholar.org The choice of ligand is critical, with sterically hindered biaryl phosphine ligands like XPhos and RuPhos often providing high yields and broad substrate scope. semanticscholar.orgrsc.org The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation to form a palladium amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

Besides arylation, the amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis. researchgate.net

Table 1: Representative N-Derivatization Reactions

| Reaction Type | Reagents | Typical Catalyst/Ligand System | Generic Product Structure |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X), Base (e.g., NaOtBu) | Pd2(dba)3 / XPhos |  |

| N-Acylation | Acyl Chloride (RCOCl), Base (e.g., Triethylamine) | N/A |  N-Acyl-4-bromo-2,3-dihydro-benzofuran-3-ylamine

N-Acyl-4-bromo-2,3-dihydro-benzofuran-3-ylamine

|

Synthesis of C-4 Modified Derivatives via Halogen Functionalization

The bromine atom at the C-4 position of the benzene (B151609) ring is a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a prominent reaction for this purpose, enabling the formation of a C-C bond between the C-4 position and a variety of organic groups. libretexts.orgnih.gov This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The general mechanism involves the oxidative addition of the 4-bromo-dihydrobenzofuran derivative to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the C-4 substituted product. libretexts.org This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov It has been successfully used to synthesize various 4-substituted-2,3-dihydrobenzofurans. researchgate.net

Other palladium-mediated reactions, such as the Heck reaction or Sonogashira coupling, could also be employed to introduce alkenyl or alkynyl groups, respectively, at the C-4 position, further diversifying the molecular architecture.

Table 2: Representative C-4 Modification Reactions

| Reaction Type | Coupling Partner | Typical Catalyst System | Generic Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester (R-B(OR)2) | Pd(PPh3)4, Base (e.g., K2CO3) |  |

Impact of Stereochemistry on Reaction Outcomes and Selectivity

The 4-Bromo-2,3-dihydro-benzofuran-3-ylamine molecule possesses a stereocenter at the C-3 position, meaning it can exist as two enantiomers, (S) and (R). cnr.itachemblock.com The specific three-dimensional arrangement of the amine group can significantly influence the reactivity and selectivity of subsequent derivatization reactions.

When a racemic mixture of the amine is used, derivatization can lead to the formation of diastereomeric products if the reacting partner is also chiral. The pre-existing stereocenter at C-3 can direct the approach of incoming reagents, a phenomenon known as substrate-controlled diastereoselectivity. For instance, in N-acylation with a bulky, chiral acylating agent, one diastereomer may be formed in preference to the other due to more favorable steric interactions.

Furthermore, in intramolecular reactions, the stereochemistry at C-3 is critical in determining the geometry of the transition state and, consequently, the stereochemical outcome of the product. The synthesis of optically pure dihydrobenzofurans often relies on enantioselective methods, such as asymmetric catalysis using chiral ligands, which can control the formation of a specific enantiomer from the outset. organic-chemistry.org Highly enantioselective palladium-catalyzed reactions have been developed to produce chiral substituted 2,3-dihydrobenzofurans, demonstrating the importance of controlling stereochemistry in this class of compounds. organic-chemistry.org The use of a single enantiomer, such as (3S)-6-bromo-2,3-dihydrobenzo[b]furan-3-ylamine, ensures the production of a single enantiomeric series of derivatives, which is often critical in pharmaceutical and biological studies. achemblock.com

Computational Predictions of Reactivity and Selectivity in Derivatization

Computational chemistry provides powerful tools for predicting and rationalizing the reactivity and selectivity observed in the derivatization of complex molecules. dntb.gov.ua Methods like Density Functional Theory (DFT) can be employed to model the electronic structure of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine and its derivatives.

By calculating the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the most likely sites for electrophilic and nucleophilic attack. For example, a Molecular Electrostatic Potential (MEP) map can visually identify electron-rich regions (like the nitrogen atom of the amine) and electron-poor regions, guiding the choice of reagents for selective functionalization. dntb.gov.ua

Moreover, computational modeling can be used to investigate reaction mechanisms and predict selectivity. By calculating the energies of transition states for different possible reaction pathways (e.g., formation of different regioisomers or stereoisomers), chemists can predict which product is likely to be favored. For instance, in the Buchwald-Hartwig amination or Suzuki coupling, DFT calculations can help in understanding the role of the ligand in the catalytic cycle and in rationalizing the observed selectivity. Time-dependent DFT (TD-DFT) can also be used to predict the absorption spectra of the synthesized derivatives, correlating their structure with their photophysical properties. nih.gov

Theoretical and Computational Chemistry Studies on 4 Bromo 2,3 Dihydro Benzofuran 3 Ylamine

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

The electronic structure and bonding of 4-bromo-2,3-dihydro-benzofuran-3-ylamine can be thoroughly investigated using quantum chemical methods. Density Functional Theory (DFT) is a powerful tool for this purpose, providing insights into the electron distribution and the nature of chemical bonds within the molecule. researchgate.netresearchgate.net

Typically, calculations would be performed using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net Such studies would yield the optimized molecular geometry, Mulliken atomic charges, and the molecular electrostatic potential (MEP) map.

The MEP map is particularly useful as it illustrates the charge distribution from a visual perspective, highlighting electrophilic and nucleophilic sites. For 4-bromo-2,3-dihydro-benzofuran-3-ylamine, one would expect regions of negative potential around the oxygen and nitrogen atoms due to their high electronegativity, and around the bromine atom. Positive potential would likely be concentrated on the amine and aromatic hydrogens.

Table 1: Hypothetical Mulliken Atomic Charges for 4-Bromo-2,3-dihydro-benzofuran-3-ylamine (Note: These are illustrative values based on general principles of organic chemistry, as specific computational data for this molecule is not available.)

| Atom | Hypothetical Charge (e) |

| Br | -0.15 |

| O(1) | -0.45 |

| N(3) | -0.60 |

| C(2) | +0.10 |

| C(3) | +0.25 |

| C(3a) | +0.15 |

| C(4) | -0.05 |

| C(7a) | +0.20 |

Conformational Analysis and Energy Landscapes

The flexibility of the dihydrofuran ring and the rotation of the amine group in 4-bromo-2,3-dihydro-benzofuran-3-ylamine mean that it can exist in multiple conformations. Understanding the conformational preferences and the energy landscape is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape. irbbarcelona.org

Conformational analysis can be performed by systematically rotating the key dihedral angles and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, can be carried out using computational methods like DFT or Møller-Plesset perturbation theory (MP2). researchgate.net The results would identify the low-energy conformers and the transition states that separate them. This analysis would reveal the most stable arrangement of the amine group relative to the dihydrofuran ring and the puckering of the five-membered ring.

Table 2: Hypothetical Relative Energies of Key Conformations of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine (Note: These are illustrative values, as specific computational data for this molecule is not available.)

| Conformation | Dihedral Angle (H-N-C3-C2) | Relative Energy (kcal/mol) |

| Staggered 1 | 60° | 0.00 |

| Eclipsed 1 | 120° | 3.5 |

| Staggered 2 | 180° | 0.2 |

| Eclipsed 2 | 0° | 3.8 |

Reaction Mechanism Predictions and Energetic Profiles (e.g., DFT calculations of transition states)

DFT calculations are instrumental in predicting the mechanisms of chemical reactions involving 4-bromo-2,3-dihydro-benzofuran-3-ylamine. For instance, in reactions such as N-acylation or N-alkylation, DFT can be used to model the reaction pathway, locate the transition state structures, and calculate the activation energies. This provides a detailed understanding of the reaction kinetics and thermodynamics. nih.gov

A typical study would involve optimizing the geometries of the reactants, the transition state, and the products. Frequency calculations are then performed to confirm that the reactants and products are at energy minima (no imaginary frequencies) and the transition state has exactly one imaginary frequency corresponding to the reaction coordinate. The intrinsic reaction coordinate (IRC) method can be used to verify that the transition state connects the correct reactants and products. Such studies are vital for understanding the reactivity of the amine group and the influence of the bromo-substituent on the aromatic ring. nih.gov

Prediction of Spectroscopic Parameters to Aid Experimental Research (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can predict spectroscopic data that can aid in the experimental characterization of 4-bromo-2,3-dihydro-benzofuran-3-ylamine.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or conformational averaging.

Vibrational Frequencies: The vibrational frequencies of 4-bromo-2,3-dihydro-benzofuran-3-ylamine can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations also provide information on the nature of the vibrations, such as stretching, bending, and wagging modes. mdpi.comsns.it This allows for a detailed assignment of the experimental vibrational spectra.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine (Note: These are illustrative values based on typical ranges for these functional groups, as specific computational data for this molecule is not available.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | 3450 |

| N-H Stretch (symmetric) | 3360 |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 2980-2850 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-N Stretch | 1250-1020 |

| C-O Stretch | 1260-1000 |

| C-Br Stretch | 680-515 |

Quantum Chemical Descriptors and Reactivity Indices (e.g., HOMO-LUMO energies, electrophilicity index)

Quantum chemical descriptors derived from the electronic structure calculations provide valuable information about the reactivity and stability of 4-bromo-2,3-dihydro-benzofuran-3-ylamine. researchgate.net

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. researchgate.net

Reactivity Indices: From the HOMO and LUMO energies, several reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For example, the electrophilicity index helps to classify the molecule as a strong or marginal electrophile.

Table 4: Hypothetical Quantum Chemical Descriptors for 4-Bromo-2,3-dihydro-benzofuran-3-ylamine (Note: These are illustrative values based on related compounds, as specific computational data for this molecule is not available.)

| Descriptor | Hypothetical Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Electronegativity (χ) | 3.35 eV |

| Chemical Hardness (η) | 2.45 eV |

| Electrophilicity Index (ω) | 2.29 eV |

Utility of 4 Bromo 2,3 Dihydro Benzofuran 3 Ylamine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The 4-Bromo-2,3-dihydro-benzofuran-3-ylamine scaffold is a valuable starting material for the construction of more complex heterocyclic systems. The presence of both a nucleophilic amine and an aryl bromide allows for sequential or one-pot reactions to build fused ring systems.

The dihydrobenzofuran moiety itself is a privileged structure found in numerous natural products and biologically active compounds. nih.govresearchgate.net The bromine atom on the aromatic ring serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide array of substituents at the 4-position, leading to diverse and complex molecular architectures. For instance, palladium-catalyzed coupling reactions are commonly employed for the synthesis of benzofuran (B130515) derivatives. acs.orgnih.gov

The amine group at the 3-position can be readily acylated, alkylated, or used in condensation reactions to form new heterocyclic rings fused to the dihydrofuran portion of the molecule. For example, it can react with dicarbonyl compounds or their equivalents to construct pyrazines, diazepines, or other nitrogen-containing heterocycles. The combination of these transformations allows for the generation of novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Precursor for Chiral Ligands and Catalysts

The chiral nature of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine, which can exist as (R) and (S) enantiomers, makes it an attractive precursor for the synthesis of chiral ligands and catalysts. achemblock.com Chiral ligands are crucial for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry.

The primary amine group can be derivatized to create bidentate or tridentate ligands by introducing other coordinating groups. For example, reaction with phosphine-containing reagents can lead to the formation of novel P,N-ligands. The stereochemistry of the 3-amino group can direct the stereochemical outcome of metal-catalyzed reactions.

Furthermore, the bromo group can be utilized to anchor the ligand to a solid support or to introduce additional functional groups that can modulate the steric and electronic properties of the resulting catalyst. The synthesis of chiral dihydrobenzofurans has been achieved through methods like enantioselective intramolecular additions, highlighting the potential to access enantiopure starting materials for ligand synthesis. organic-chemistry.org

Intermediate in the Synthesis of Functionally Active Molecules (general synthetic utility)

The 4-Bromo-2,3-dihydro-benzofuran-3-ylamine scaffold is an important intermediate in the synthesis of a variety of functionally active molecules. The dihydrobenzofuran core is present in many compounds with interesting biological activities. nih.gov The bromo and amino functionalities provide convenient points for diversification, allowing for the synthesis of a range of derivatives for structure-activity relationship (SAR) studies.

The bromine atom can be replaced with various functional groups through nucleophilic aromatic substitution or metal-catalyzed reactions, enabling the exploration of the chemical space around the benzofuran core. The amine group can be transformed into a wide range of functional groups, such as amides, sulfonamides, and ureas, which are common motifs in bioactive molecules. nih.gov

Research on related dihydrobenzofuran structures has shown their potential as melatonergic agents and inhibitors of various enzymes. The ability to functionalize both the aromatic ring and the dihydrofuran ring of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine makes it a key intermediate for accessing novel analogues with potentially improved biological properties.

Table 1: Physicochemical Properties of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine Hydrochloride

| Property | Value |

| CAS Number | 2225878-88-4 (for (S)-enantiomer hydrochloride) |

| Molecular Formula | C8H9BrClNO |

| Molecular Weight | 250.52 g/mol |

| IUPAC Name | (S)-6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride |

| Purity | Typically ≥95% |

| Appearance | White solid |

Data sourced from commercial suppliers. achemblock.com

Role in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine makes it an ideal substrate for such reactions.

The primary amine can participate in MCRs such as the Ugi or Passerini reactions, which introduce multiple points of diversity in a single transformation. The resulting products would incorporate the dihydrobenzofuran scaffold, a new stereocenter, and several other functional groups.

The bromine atom can be involved in a cascade reaction sequence, where an initial cross-coupling reaction triggers a subsequent intramolecular cyclization. For example, a Heck reaction with an appropriately functionalized alkene could be followed by an intramolecular cyclization involving the amine group to form a complex polycyclic system. The development of one-pot synthesis methods for related benzofuran structures suggests the feasibility of such cascade processes. acs.org

Design of Chemical Libraries Based on the 4-Bromo-2,3-dihydro-benzofuran-3-ylamine Scaffold

The synthesis of chemical libraries is a cornerstone of modern drug discovery and chemical biology. The 4-Bromo-2,3-dihydro-benzofuran-3-ylamine scaffold is an excellent starting point for the creation of diverse libraries of small molecules. nih.govresearchgate.net The two reactive sites, the bromo group and the amine group, allow for the introduction of a wide range of chemical diversity.

Using parallel synthesis techniques, the amine group can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, or ureas. Subsequently, the bromo group can be functionalized using a library of boronic acids or other coupling partners via palladium-catalyzed cross-coupling reactions. This two-dimensional diversification strategy can rapidly generate a large number of unique compounds based on the dihydrobenzofuran core.

The resulting libraries can be screened for biological activity against a variety of targets, potentially leading to the discovery of new drug candidates or chemical probes to study biological processes. The 2,3-dihydrobenzofuran (B1216630) scaffold has been identified as a privileged structure, meaning it is a molecular framework that is able to bind to multiple biological targets. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Research on 4 Bromo 2,3 Dihydro Benzofuran 3 Ylamine

High-Resolution NMR Techniques for Complex Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular architecture.

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the dihydrofuran and aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) couplings between protons and carbons. These HMBC correlations are critical for connecting the dihydrofuran ring protons to the quaternary carbons of the benzofuran (B130515) system (C3a and C7a). The coupling constants observed between the protons on the dihydrofuran ring (H-2 and H-3) are particularly significant, as their magnitudes can help differentiate between cis and trans isomers in related dihydrobenzofuran structures. psu.edu

Solid-State NMR (ssNMR) could be employed to study the compound in its solid form, providing insights into the molecular conformation and packing within the crystal lattice, which may differ from its state in solution.

Table 1: Representative 2D NMR Correlations for Structural Elucidation This table illustrates the expected key correlations for confirming the structure of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-2 (CH₂) | H-3 | C-2 | C-3, C-7a |

| H-3 (CH) | H-2, NH₂ | C-3 | C-2, C-3a, C-4, NH₂ |

| Aromatic Protons | Other Aromatic Protons | Corresponding Aromatic Carbons | Adjacent and Quaternary Aromatic Carbons |

| NH₂ | H-3 (potentially) | N/A | C-3 |

Advanced Mass Spectrometry for Reaction Monitoring and Isotopic Labeling Studies (e.g., HRMS, MS/MS)

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight and elemental composition of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine, as well as for studying its fragmentation pathways. High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Tandem mass spectrometry (MS/MS) is used to probe the compound's structure through controlled fragmentation. The protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint. For related bromo-aromatic compounds, fragmentation pathways often involve the loss of the bromine atom or cleavage of the dihydrofuran ring. researchgate.netelsevierpure.com The fragmentation pattern of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine is expected to yield specific ions that confirm the connectivity of the amine group, the dihydrofuran ring, and the bromo-substituted benzene (B151609) ring. These techniques are also invaluable for reaction monitoring, allowing researchers to track the formation of the product and identify any byproducts or intermediates.

Table 2: Predicted HRMS and MS/MS Fragmentation Data Based on the structure of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine and known fragmentation of similar molecules.

| Analysis Type | Ion | Predicted m/z (Monoisotopic) | Significance |

| HRMS | [M+H]⁺ with ⁷⁹Br | 213.9916 | Confirms elemental composition (C₈H₉⁷⁹BrNO)⁺ |

| HRMS | [M+H]⁺ with ⁸¹Br | 215.9895 | Confirms elemental composition (C₈H₉⁸¹BrNO)⁺ |

| MS/MS | [M+H - NH₃]⁺ | 196.9654 | Loss of the amine group |

| MS/MS | [M+H - H₂O]⁺ | 195.9816 | Potential rearrangement and loss of water |

| MS/MS | [M+H - Br]⁺ | 134.0597 | Loss of the bromine radical |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like 4-Bromo-2,3-dihydro-benzofuran-3-ylamine, single-crystal X-ray diffraction analysis of an enantiomerically pure sample can establish its absolute stereochemistry (R or S configuration) without ambiguity.

The analysis provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the dihydrofuran ring and its orientation relative to the benzene ring. researchgate.net Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding involving the amine group and the ether oxygen, that dictate the crystal packing arrangement. researchgate.netresearchgate.net This information is crucial for understanding the compound's physical properties and for computational modeling studies. The dihedral angle between the benzofuran system and its substituents is a key parameter obtained from this analysis. researchgate.netresearchgate.net

Table 3: Key Parameters Determined by X-ray Crystallography This table lists the critical structural information that would be obtained from a successful crystallographic analysis.

| Parameter | Description |

| Absolute Stereochemistry | Unambiguous assignment of the C-3 chiral center as (R) or (S). |

| Bond Lengths | Precise distances between all atoms (e.g., C-Br, C-O, C-N, C-C). |

| Bond Angles | Angles between bonded atoms, defining the geometry of the rings. |

| Torsion (Dihedral) Angles | Angles defining the conformation of the dihydrofuran ring (e.g., envelope, twisted). |

| Intermolecular Interactions | Identification and measurement of hydrogen bonds and other non-covalent forces. |

| Crystal Packing | Arrangement of molecules in the unit cell, defining the crystal system and space group. |

Chiral Chromatography Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

Since 4-Bromo-2,3-dihydro-benzofuran-3-ylamine possesses a chiral center at the C-3 position, methods to separate its enantiomers and determine the enantiomeric excess (e.e.) are critical, particularly in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. rsc.org

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating amine-containing compounds. uni.lu A normal-phase mobile system, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), often with small amounts of an amine additive (like isopropylamine (B41738) or diethylamine) to improve peak shape, is employed. rsc.org Method validation would establish parameters such as resolution, linearity, limit of detection (LOD), and limit of quantification (LOQ) for the minor enantiomer. rsc.org Chiral Gas Chromatography (GC) can also be used, often after derivatization of the amine group to increase volatility.

Table 4: Typical Parameters for a Chiral HPLC Method Validation Illustrative validation parameters for determining the enantiomeric excess of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine.

| Parameter | Typical Value/Goal | Description |

| Chiral Column | (R,R) Whelk-O1 or similar | Stationary phase that enables enantiomeric separation. rsc.org |

| Mobile Phase | n-Hexane/Ethanol/Isopropylamine | Solvent system used to elute the compounds. rsc.org |

| Resolution (Rs) | > 2.0 | Baseline separation between the two enantiomer peaks. rsc.org |

| LOD | ~0.01% | The lowest concentration of the minor enantiomer that can be detected. |

| LOQ | ~0.03% | The lowest concentration of the minor enantiomer that can be quantified reliably. |

| Linearity (r²) | > 0.999 | Correlation for the detector response versus concentration of the minor enantiomer. |

Advanced Vibrational Spectroscopy (e.g., ATR-FTIR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy provides a rapid and non-destructive means of identifying the functional groups present in 4-Bromo-2,3-dihydro-benzofuran-3-ylamine. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is particularly useful as it requires minimal to no sample preparation. The resulting spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretches for the aromatic and aliphatic portions, the asymmetric C-O-C stretch of the dihydrofuran ether, aromatic C=C ring stretches, and C-N stretching. The C-Br stretching vibration typically appears in the far-infrared region, which can also be a useful diagnostic peak.

Raman spectroscopy complements FTIR by providing information on different vibrational modes. It is often particularly sensitive to non-polar bonds and skeletal vibrations of the aromatic ring. researchgate.net The C-Br bond also gives a characteristic Raman signal. The combination of both techniques provides a more complete vibrational profile of the molecule.

Table 5: Expected Vibrational Frequencies for Key Functional Groups This table summarizes the characteristic ATR-FTIR and Raman bands anticipated for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (NH₂) | N-H Stretch | 3400 - 3250 | FTIR |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | FTIR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H (CH₂) | C-H Stretch | 2960 - 2850 | FTIR, Raman |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | FTIR, Raman |

| Aryl-Alkyl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | FTIR |

| Aryl Bromide | C-Br Stretch | 650 - 500 | FTIR, Raman |

Hyphenated Techniques for Mixture Analysis (e.g., LC-NMR, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for analyzing complex mixtures, such as those encountered during synthesis, purification, or degradation studies of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and thermally stable compounds. It can be used to separate the target compound from starting materials, solvents, and byproducts, with the mass spectrometer providing identification of each component as it elutes from the column. Differentiation of isomers is often possible based on their fragmentation patterns. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy directly links the separation power of HPLC with the definitive structure-elucidating capability of NMR. This technique allows for the separation of components in a mixture followed by the acquisition of their individual NMR spectra. This is exceptionally useful for identifying unknown impurities or metabolites without the need for prior isolation. Various modes, including stop-flow and LC-SPE-NMR (where separated peaks are trapped on a solid-phase extraction cartridge before being eluted into the NMR), have been developed to overcome the inherent sensitivity challenges of NMR.

Table 6: Application of Hyphenated Techniques A summary of how LC-NMR and GC-MS are applied in the research of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine.

| Technique | Separation Principle | Detection Principle | Primary Application |

| GC-MS | Volatility and column affinity | Mass-to-charge ratio and fragmentation | Analysis of reaction mixtures, impurity profiling, identification of volatile byproducts. researchgate.net |

| LC-NMR | Liquid-phase column affinity | Nuclear magnetic resonance | Unambiguous structural elucidation of impurities, degradation products, or metabolites in a mixture without isolation. |

Emerging Research Avenues and Future Perspectives for 4 Bromo 2,3 Dihydro Benzofuran 3 Ylamine

Development of Chemo- and Regioselective Functionalization Methodologies

The presence of multiple reactive sites in "4-Bromo-2,3-dihydro-benzofuran-3-ylamine" — the aromatic ring susceptible to cross-coupling, the secondary amine ready for acylation or alkylation, and potential C-H activation sites — necessitates the development of highly selective functionalization methods.

Research Focus:

Orthogonal Protection Strategies: The development of protection schemes for the amine functionality is crucial to allow for selective reactions at other positions of the molecule. This enables a stepwise and controlled derivatization process.

Metal-Catalyzed Cross-Coupling: The bromine atom at the C4-position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Research is geared towards optimizing reaction conditions to achieve high yields and prevent side reactions. nih.gov For instance, palladium-catalyzed reactions are commonly employed for such transformations. nih.gov

C-H Activation: Directing group-assisted or catalyst-controlled C-H activation at the C5, C6, or C7 positions of the benzofuran (B130515) ring is a powerful tool for introducing further complexity. Rhodium(III)-catalyzed C-H activation has been shown to be effective for the functionalization of related N-phenoxyacetamides to construct dihydrobenzofurans. organic-chemistry.org

A significant challenge in the functionalization of "4-Bromo-2,3-dihydro-benzofuran-3-ylamine" is controlling regioselectivity, particularly in electrophilic aromatic substitution, due to the directing effects of the bromine and the dihydrofuran ring's oxygen.

Table 1: Potential Chemo- and Regioselective Reactions

| Reaction Type | Target Site | Catalyst/Reagent Example | Potential Outcome |

|---|---|---|---|

| Suzuki Coupling | C4-Br | Pd(PPh₃)₄, Arylboronic acid | C4-Aryl derivative |

| Buchwald-Hartwig | C4-Br | Pd₂(dba)₃, Amine, Ligand | C4-Amino derivative |

| N-Acylation | 3-Amine | Acetyl chloride, Base | N-acetylated product |

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Modern synthetic chemistry increasingly emphasizes the use of environmentally benign methods. For "4-Bromo-2,3-dihydro-benzofuran-3-ylamine," this translates to exploring greener solvents, catalyst systems, and energy sources.

Key Developments:

Visible-Light Photoredox Catalysis: The use of visible light to mediate chemical transformations is a rapidly growing area. For instance, the synthesis of 2,3-dihydrobenzofuran (B1216630) chalcogenides has been achieved using visible light, which could be adapted for transformations of the target compound. mdpi.com

Electrochemical Synthesis: Electrochemical methods offer a reagent-free way to conduct redox reactions. The electrochemical oxidation of catechols to form benzofuran derivatives showcases the potential for electrosynthesis in this area. nih.gov

Catalyst-Free Reactions: Certain synthetic routes to the 2,3-dihydrobenzofuran scaffold have been developed that proceed without a catalyst, often under thermal conditions or with the use of greener solvents like water. nih.gov

These green chemistry approaches not only reduce the environmental impact but can also lead to improved reaction efficiency and selectivity.

Integration into Flow Chemistry and Automation for Scalable Synthesis

For the potential application of "4-Bromo-2,3-dihydro-benzofuran-3-ylamine" and its derivatives in areas like drug discovery, scalable synthesis is paramount. Flow chemistry offers significant advantages over traditional batch processing in terms of safety, reproducibility, and scalability. youtube.com

Advantages of Flow Chemistry:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. youtube.com

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by using parallel reactors, which is often more straightforward than in batch synthesis.

The integration of automated systems with flow reactors can further streamline the synthesis and optimization of reaction conditions for the production of "4-Bromo-2,3-dihydro-benzofuran-3-ylamine" libraries.

Exploration of Photo- and Electro-Chemical Transformations

Photo- and electro-chemical methods are at the forefront of modern synthetic innovation, offering unique reactivity patterns that are often inaccessible through traditional thermal methods.

Potential Applications:

Photoredox-Catalyzed Reactions: The bromine atom on the aromatic ring could be a site for photoredox-catalyzed atom transfer radical addition (ATRA) reactions.

Electrochemical Cyclization: Electrochemical methods could be employed for the cyclization step in the synthesis of the 2,3-dihydrobenzofuran core, potentially from ortho-allylphenol precursors.

Photo-induced Derivatization: Light-mediated reactions could be explored for the late-stage functionalization of the "4-Bromo-2,3-dihydro-benzofuran-3-ylamine" scaffold.

These techniques are particularly promising for developing novel and efficient synthetic routes with high degrees of control.

Rational Design of Next-Generation Synthetic Routes and Derivatives based on Computational Insights

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting the properties of new molecules. For "4-Bromo-2,3-dihydro-benzofuran-3-ylamine," computational studies can guide synthetic efforts.